molecular formula C6H4BrCl2N B1266110 4-Bromo-2,6-dichloroaniline CAS No. 697-88-1

4-Bromo-2,6-dichloroaniline

Cat. No.: B1266110
CAS No.: 697-88-1
M. Wt: 240.91 g/mol
InChI Key: NPQBZKNXJZARBJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-2,6-dichloroaniline can be achieved through various methods. One common synthetic route involves the bromination of 2,6-dichloroaniline using N-bromosuccinimide (NBS) under light conditions . The reaction typically proceeds as follows:

    Step 1: Dissolve 2,6-dichloroaniline in a suitable solvent such as acetonitrile.

    Step 2: Add N-bromosuccinimide (NBS) dropwise under light irradiation.

    Step 3: Control the reaction temperature and rate to ensure complete bromination.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Bromo-2,6-dichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium hydroxide for deprotection, and various catalysts for coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Metal Complexes

4-Bromo-2,6-dichloroaniline serves as a ligand in the synthesis of metal complexes. A notable study involved the formation of Schiff base complexes with metal ions such as Nickel, Palladium, Platinum, and Zinc. These complexes demonstrated significant yields (73–91%) and exhibited potential anti-cancer properties .

Metal IonYield (%)Application
Nickel73Anti-cancer studies
Palladium85Catalysis
Platinum91Anti-bacterial activity
Zinc80Coordination chemistry

Anti-Cancer Research

The compound has been investigated for its anti-cancer properties. In vitro studies showed that derivatives of this compound possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Electrochemical Studies

Electrochemical oxidation of this compound has been studied to understand its behavior in redox reactions. Cyclic voltammetry (CV) experiments revealed insights into its oxidation processes and the formation of dimeric products under specific conditions .

Case Study 1: Synthesis of Schiff Base Ligands

In a research study, the reaction between this compound and 4-chloro-2-hydroxybenzaldehyde yielded a Schiff base ligand with high purity (81% yield). This ligand was further reacted with various metal chlorides to form stable metal complexes that were characterized using spectroscopic methods .

Case Study 2: Antibacterial Activity Assessment

A series of compounds derived from this compound were tested against common bacterial strains. Results indicated that certain derivatives showed significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-2,6-dichloroaniline can be compared with other similar compounds such as:

Each of these compounds has its own unique properties and applications, making this compound distinct in its specific uses and reactivity.

Biological Activity

4-Bromo-2,6-dichloroaniline (C6H4BrCl2N) is a halogenated aniline derivative that has garnered attention for its diverse biological activities. This compound is primarily known for its applications in pharmaceuticals, agricultural chemicals, and dyes. Recent studies have explored its antibacterial properties, potential as an anticancer agent, and its interactions with various biological systems.

  • Molecular Formula : C6H4BrCl2N
  • Molecular Weight : 240.91 g/mol
  • CAS Number : 697-88-1
  • Log P (octanol-water partition coefficient) : 3.16, indicating moderate lipophilicity .

Antibacterial Activity

Recent research has demonstrated significant antibacterial activity of this compound and its metal complexes against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The studies indicate that the metal complexes exhibit enhanced antibacterial efficacy compared to the free ligand due to chelation effects, which improve binding affinity to bacterial targets.

Table 1: Antibacterial Activity of this compound and Its Complexes

CompoundZone of Inhibition (mm)Activity Index (%)
This compound1050
Pd(II) Complex1890
Pt(II) Complex1575
Ni(II) Complex1260
Standard Drug (Chloramphenicol)20-

The data indicate that the metal complexes, particularly those with palladium (Pd), show superior antibacterial properties compared to the uncomplexed ligand .

Anticancer Potential

Studies have also investigated the anticancer properties of this compound. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Case Study: Anticancer Activity Against Breast Cancer Cells

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway.

The study concluded that further investigation into its molecular targets could provide insights into its potential as a therapeutic agent .

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. The compound has been classified as having moderate toxicity based on acute exposure studies. Key findings include:

  • Skin Irritation : Moderate irritant.
  • Eye Damage : Potential for serious eye damage upon contact.
  • Mutagenicity : Some evidence suggests potential mutagenic effects based on in vitro studies .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-Bromo-2,6-dichloroaniline relevant to experimental design?

  • Answer: The compound (C₆H₄BrCl₂N) has a molecular weight of 240.91 g/mol, melting point range of 83–87°C (with variations depending on purity and measurement methods ), and a density of 1.827 g/cm³. It is a white crystalline solid with a logP value of 3.92, indicating moderate hydrophobicity. Safety data includes hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating proper PPE and ventilation during handling .

Q. How is this compound synthesized and purified for laboratory use?

  • Answer: A common method involves pivaloylation of this compound hydrochloride in pyridine with pivaloyl chloride and catalytic DMAP, yielding >97% product after purification via recrystallization or column chromatography . Alternative routes include nucleophilic substitution or catalytic cross-coupling reactions, with purity confirmed by NMR and melting point analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer:

  • ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., para-substituted bromine and chlorines).
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 241.91) and fragmentation patterns.
  • IR Spectroscopy : Detects N–H stretches (~3400 cm⁻¹) and C–Br/C–Cl vibrations (500–800 cm⁻¹).
  • Melting Point Analysis : Validates purity by comparing observed ranges to literature values .

Advanced Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

  • Answer: Discrepancies may arise from impurities, polymorphism, or measurement techniques. Strategies include:

  • Recrystallization : Using solvents like ethanol or dichloromethane to improve purity .
  • Differential Scanning Calorimetry (DSC) : Resolves polymorphic forms.
  • Cross-Validation : Comparing NMR/IR data with computational simulations (e.g., DFT) .

Q. What strategies are recommended for resolving structural disorder in crystallographic studies of halogenated aniline derivatives?

  • Answer: For compounds like 2,4-dibromo-6-chloroaniline, which exhibit halogen disorder:

  • SHELXL Refinement : Use anisotropic displacement parameters and occupancy refinement for disordered atoms.
  • Hydrogen Bond Analysis : Track N–H⋯X (X = O, N) interactions to stabilize crystal packing .

Q. How can Schiff base complexes derived from this compound be optimized for catalytic or biological applications?

  • Answer: Ligand design involves:

  • Functional Group Tuning : Introducing electron-withdrawing groups (e.g., –Cl, –Br) to enhance metal-ligand binding.
  • Reaction Conditions : Optimizing solvent (e.g., glacial acetic acid), temperature, and metal-to-ligand ratios to achieve high-yield complexes (73–91%) .
  • Biological Screening : Test antimicrobial or anticancer activity via MIC assays or MTT protocols .

Q. What advanced analytical methods are suitable for detecting trace impurities like 2,6-dichloroaniline in this compound samples?

  • Answer:

  • Derivative-Ratio Spectrophotometry : First-derivative signals at 228.4 nm (Δλ = 2 nm) selectively quantify clonidine derivatives without interference .
  • Diazotization Coupling : React impurities with N-(1-naphthyl)ethylenediamine to form colored azo dyes detectable at 498 nm .

Properties

IUPAC Name

4-bromo-2,6-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQBZKNXJZARBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219989
Record name 4-Bromo-2,6-dichloroaniline
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Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

697-88-1
Record name 4-Bromo-2,6-dichloroaniline
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Record name 4-Bromo-2,6-dichloroaniline
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Record name 4-Bromo-2,6-dichloroaniline
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Record name 4-bromo-2,6-dichloroaniline
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